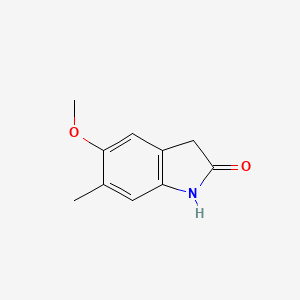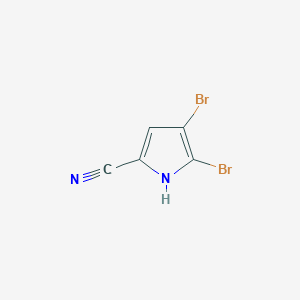
2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid: is a derivative of the amino acid cysteine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins, due to its ability to protect the amino group from undesired reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid can be synthesized through the reaction of cysteine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solvent under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbobenzyloxy group can be removed through catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Benzyl chloroformate for protection, and various nucleophiles for substitution
Major Products:
Oxidation: Disulfides.
Reduction: Free cysteine.
Substitution: Various substituted cysteine derivatives
Aplicaciones Científicas De Investigación
Chemistry: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid is widely used in peptide synthesis as a protecting group for the amino group. It allows for selective reactions at other functional groups without interference from the amino group .
Biology: In biological research, this compound is used to study protein structure and function. It helps in the synthesis of modified peptides and proteins for various biochemical assays .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis and as building blocks for biologically active peptides .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and as a key intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The primary mechanism of action of 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid involves the protection of the amino group through the formation of a stable carbamate linkage. This protection prevents unwanted reactions at the amino group, allowing for selective modifications at other sites. The carbobenzyloxy group can be removed through catalytic hydrogenation, releasing the free amino group for further reactions .
Comparación Con Compuestos Similares
- N-carbobenzyloxy-leucine
- N-carbobenzyloxy-tyrosine
- N-carbobenzyloxy-phenylalanine
Comparison: 2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid is unique due to the presence of the thiol group, which allows for additional chemical modifications such as disulfide bond formation. This makes it particularly useful in the synthesis of peptides and proteins that require specific disulfide linkages .
Propiedades
Número CAS |
53907-29-2 |
|---|---|
Fórmula molecular |
C11H13NO4S |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 |
Clave InChI |
UNLYAPBBIOKKDC-VIFPVBQESA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CS)C(=O)O |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CS)C(=O)O |
Secuencia |
C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)
![Spiro[4.4]nonane-1,6-dione](/img/structure/B1616983.png)
![4-[3-(Stearoylamino)propyl]morpholinium lactate](/img/structure/B1616985.png)

![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl-](/img/structure/B1616987.png)
